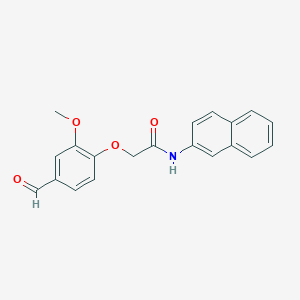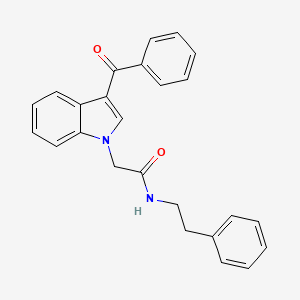
3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Übersicht
Beschreibung
3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as PBAN analogs, and it is a class of compounds that have been shown to play a role in insect pheromone biosynthesis.
Wirkmechanismus
The mechanism of action of 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with PBAN receptors in insects. PBAN analogs like 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate have been shown to activate PBAN receptors, leading to the release of pheromone precursors from pheromone glands. This process ultimately leads to increased pheromone production in insects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate have been extensively studied. This compound has been shown to increase pheromone production in many insects, including moths and beetles. Additionally, it has been shown to have an impact on the reproductive behavior of these insects, making it a potentially useful tool for pest management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its ability to mimic the activity of PBAN, a neuropeptide that plays a crucial role in regulating pheromone biosynthesis in many insects. This makes it a useful tool for studying the mechanisms underlying pheromone biosynthesis. However, one limitation of using this compound is that it may not be effective in all insect species, and its effects may vary depending on the specific insect being studied.
Zukünftige Richtungen
There are many potential future directions for research involving 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One area of interest is the development of new PBAN analogs that may be more effective in regulating pheromone biosynthesis in a wider range of insect species. Additionally, researchers may explore the potential use of PBAN analogs like 3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in pest management strategies, as these compounds have been shown to impact the reproductive behavior of many insect species. Finally, researchers may investigate the potential use of PBAN analogs in other areas of scientific research, such as the regulation of hormone production in mammals.
Wissenschaftliche Forschungsanwendungen
3-phenoxybenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been extensively studied for its potential applications in scientific research. This compound is often used as a tool to study insect pheromone biosynthesis. It has been shown to mimic the activity of PBAN, a neuropeptide that plays a crucial role in regulating pheromone biosynthesis in many insects. By studying the effects of PBAN analogs on pheromone biosynthesis, researchers hope to gain a better understanding of the mechanisms underlying this process.
Eigenschaften
IUPAC Name |
(3-phenoxyphenyl)methyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c26-22(13-14-25-23(27)20-11-4-5-12-21(20)24(25)28)29-16-17-7-6-10-19(15-17)30-18-8-2-1-3-9-18/h1-12,15H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJAKLYIKDUENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4-{[(2-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4134890.png)

![N-{3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4134901.png)
![ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4134909.png)
![2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(2-methylphenyl)-5-nitrobenzamide](/img/structure/B4134914.png)
![methyl (4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4134921.png)

![2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134947.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4134952.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4134958.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4134963.png)
![2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4134967.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B4134974.png)
